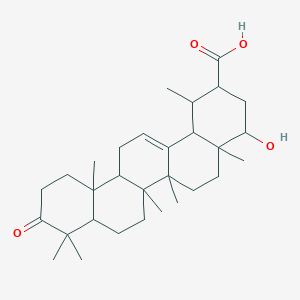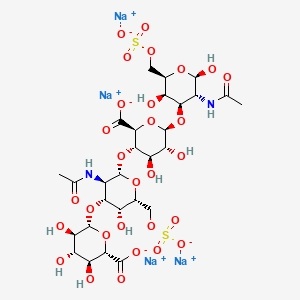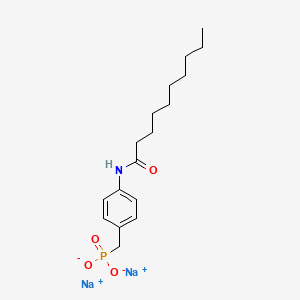![molecular formula C16H12ClN2NaO11PS2 B15130011 2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B15130011.png)
2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt is a complex organic compound with the molecular formula C16H10ClN2Na2O11PS2This compound is characterized by its red color in neutral and acidic solutions, and purple color in alkaline solutions . It is widely used as a reagent in various chemical analyses and industrial applications.
Méthodes De Préparation
The synthesis of 2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt typically involves several steps:
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline.
Reaction with Naphthalic Anhydride: Aniline reacts with naphthalic anhydride to form 4-aminonaphthalene.
Diazotization: 4-aminonaphthalene undergoes diazotization to form 4-nitronaphthalene.
Reduction: 4-nitronaphthalene is reduced to 4-aminonaphthalene.
Sulfonation: 4-aminonaphthalene reacts with sulfuric acid to form the final product.
Analyse Des Réactions Chimiques
2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt undergoes various chemical reactions:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sulfuric acid, sodium nitrite, and reducing agents like sodium sulfide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various analytical techniques, including spectrophotometry and chromatography.
Biology: It is used in the detection and quantification of metal ions in biological samples.
Medicine: It is used in diagnostic assays and as a staining agent in histology.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The mechanism of action of 2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt involves its ability to form complexes with metal ions. The compound binds to metal ions through its sulfonic acid and hydroxyl groups, forming stable complexes that can be detected and quantified using various analytical techniques .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt include:
2,7-Naphthalenedisulfonic acid disodium salt: Used in similar applications but lacks the azo and phosphono groups.
4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt: Used as an intermediate in dye production.
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt: Used in the synthesis of various organic compounds .
The uniqueness of this compound lies in its ability to form highly stable complexes with metal ions, making it particularly useful in analytical chemistry and industrial applications.
Propriétés
Formule moléculaire |
C16H12ClN2NaO11PS2 |
|---|---|
Poids moléculaire |
561.8 g/mol |
InChI |
InChI=1S/C16H12ClN2O11PS2.Na/c17-8-1-2-10(12(5-8)31(22,23)24)18-19-15-13(33(28,29)30)4-7-3-9(32(25,26)27)6-11(20)14(7)16(15)21;/h1-6,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30); |
Clé InChI |
IMVPMBMRGHMOIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)P(=O)(O)O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate](/img/structure/B15129932.png)
![Carbamic acid, [3-methyl-1-[(p-nitrophenyl)carbamoyl]butyl]-, benzyl ester](/img/structure/B15129936.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxybenzoate](/img/structure/B15129950.png)
![3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 10-[(4-{[4,5-dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}-3,5-dihydroxyoxan-2-yl)oxy]-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B15129953.png)


![2-[4,7-Bis(carboxylatomethyl)-1,4,7-triaza-10-azanidacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B15129966.png)



![cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]](/img/structure/B15129986.png)
![55-Amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B15130002.png)

![tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate;tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B15130012.png)
